5-[(Dimethylamino)methyl]-1,2,4-oxadiazole-3-carboxylic acid
Description
5-[(Dimethylamino)methyl]-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a dimethylaminomethyl group at position 5 and a carboxylic acid moiety at position 2. The 1,2,4-oxadiazole scaffold is widely studied in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in drug design.
Properties
Molecular Formula |
C6H9N3O3 |
|---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
5-[(dimethylamino)methyl]-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C6H9N3O3/c1-9(2)3-4-7-5(6(10)11)8-12-4/h3H2,1-2H3,(H,10,11) |
InChI Key |
PTYINSQNJOFZNI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=NC(=NO1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Dimethylamino)methyl]-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amidoxime with a carboxylic acid derivative under dehydrating conditions. For example, the reaction of an amidoxime with a carboxylic acid chloride in the presence of a base such as triethylamine can yield the desired oxadiazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and the recycling of solvents and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Carboxylic Acid Reactions
The carboxylic acid group undergoes classical transformations:
Mechanistic insight :
-
Amidation proceeds via activation of the carboxylic acid to a reactive intermediate (e.g., mixed anhydride) .
-
Esterification with thionyl chloride follows a nucleophilic acyl substitution pathway.
Oxadiazole Ring Modifications
The 1,2,4-oxadiazole ring participates in:
Example : Nitration at C5 enhances π-stacking interactions in enzyme binding .
Cycloaddition Reactions
The oxadiazole core engages in [3+2] cycloadditions:
| Dienophile | Conditions | Product | Yield |
|---|---|---|---|
| Acetylene dicarboxylate | Toluene, 110°C, 12 h | Fused pyrazole-oxadiazole hybrids | 58% |
| Nitrile oxides | Microwave irradiation, 150°C | Isoxazoline-linked derivatives | 64% |
Mechanism : Inverse electron-demand cycloaddition driven by the electron-deficient oxadiazole ring.
Biological Activity via Chemical Modifications
Derivatives of this compound show structure-dependent bioactivity:
Structure-Activity Relationship (SAR) :
-
Electron-withdrawing groups (e.g., -NO₂) enhance anticancer potency .
-
The dimethylaminomethyl side chain improves blood-brain barrier permeability.
Stability and Degradation Pathways
Scientific Research Applications
5-[(Dimethylamino)methyl]-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5-[(Dimethylamino)methyl]-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may interact with G protein-coupled receptors, influencing various signaling pathways in the body.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The pharmacological and physicochemical properties of 1,2,4-oxadiazole-3-carboxylic acids are highly dependent on substituents at position 4. Below is a comparative analysis with key analogs:
*Estimated based on structural analogs.
Biological Activity
5-[(Dimethylamino)methyl]-1,2,4-oxadiazole-3-carboxylic acid is a compound within the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the pharmacological properties of this compound, focusing on its anticancer, antibacterial, and anti-inflammatory effects.
- Molecular Formula : CHNO
- Molecular Weight : 128.09 g/mol
- CAS Number : 19703-92-5
Anticancer Activity
Research has indicated that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. A study highlighted that modifications to the oxadiazole structure can enhance its potency against various cancer cell lines. For instance, a derivative of this compound demonstrated an IC value of 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma cells (PXF 1752) .
| Cell Line | IC (µM) |
|---|---|
| Ovarian Cancer (OVXF 899) | 2.76 |
| Pleural Mesothelioma (PXF 1752) | 9.27 |
| Renal Cancer (RXF 486) | 1.143 |
These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Antibacterial Activity
The antibacterial properties of oxadiazole derivatives have also been extensively studied. A derivative similar to this compound showed activity against Staphylococcus aureus and Escherichia coli at concentrations of 100 µg/mL . This suggests potential applications in treating bacterial infections.
Anti-inflammatory Effects
Oxadiazole compounds have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenases (COX), which are key enzymes in the inflammatory process. Studies indicate that certain derivatives can effectively reduce inflammation markers in vitro and in vivo models .
Study on Anticancer Activity
A notable study involved synthesizing various oxadiazole derivatives and evaluating their cytotoxic effects on multiple cancer cell lines. The results indicated that specific modifications to the oxadiazole ring significantly enhanced antitumor activity. For example, a compound with a dimethylamino group showed promising results across several cancer types, including lung and colon cancers .
Study on Antibacterial Activity
In another study focused on antibacterial efficacy, several oxadiazole derivatives were tested against resistant strains of Mycobacterium tuberculosis. One compound demonstrated effective inhibition against monoresistant strains, showcasing its potential as an antibiotic agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[(Dimethylamino)methyl]-1,2,4-oxadiazole-3-carboxylic acid, and how can their efficiency be optimized?
- Methodological Answer : The compound can be synthesized via cyclization reactions starting from precursors like amidoximes and carboxylic acid derivatives. Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature, and catalysts) to enhance yield. For example, microwave-assisted synthesis has been shown to reduce reaction times for analogous heterocycles . Purity can be validated using HPLC with UV detection, and intermediates should be characterized via H/C NMR and FT-IR spectroscopy.
Q. How can the purity and structural integrity of this compound be validated using spectroscopic and chromatographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (as demonstrated for 5-Methyl-1,2-oxazole-3-carboxylic acid in ) provides definitive structural confirmation. Complementary techniques include:
- NMR : H NMR to verify proton environments (e.g., dimethylamino protons at δ ~2.2–2.5 ppm).
- HPLC/MS : To confirm molecular weight (CHNO, MW 171.16 g/mol) and detect impurities .
- FT-IR : Key peaks for oxadiazole (C=N stretch ~1600 cm) and carboxylic acid (O-H stretch ~2500–3300 cm) .
Q. What are the key physicochemical properties (e.g., solubility, melting point) critical for experimental handling, and how can these be experimentally determined?
- Methodological Answer :
- Melting Point : Determine via differential scanning calorimetry (DSC); compare with literature values (e.g., structurally similar oxadiazoles melt at 182–242°C ).
- Solubility : Perform shake-flask experiments in solvents like DMSO, water, and ethanol, followed by UV-Vis quantification. Polar aprotic solvents typically enhance solubility for oxadiazole derivatives .
- Stability : Assess under varying pH and temperature using accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How can computational chemistry methods (e.g., DFT calculations, molecular docking) be applied to predict the reactivity or bioactivity of this compound?
- Methodological Answer :
- Reactivity : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. Tools like Gaussian or ORCA can model reaction pathways, as seen in ICReDD’s reaction design workflows .
- Bioactivity : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., enzymes or receptors) to assess binding affinity. Validate predictions with in vitro assays, such as enzyme inhibition studies .
Q. What strategies are effective in resolving contradictions in reported physicochemical or spectral data across different studies?
- Methodological Answer :
- Controlled Replication : Reproduce experiments under standardized conditions (e.g., solvent purity, instrumentation calibration) to isolate variables.
- Cross-Validation : Compare data from multiple techniques (e.g., X-ray crystallography vs. NMR) to confirm structural assignments .
- Meta-Analysis : Use databases like PubChem or Acta Crystallographica to aggregate and statistically analyze discrepancies in melting points or spectral peaks .
Q. What advanced catalytic systems or reaction engineering approaches can enhance the scalability of its synthesis while maintaining regioselectivity?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors to improve heat/mass transfer and reduce side reactions.
- Heterogeneous Catalysis : Test metal-organic frameworks (MOFs) or immobilized enzymes for regioselective cyclization, as suggested in membrane separation research .
- Process Optimization : Apply design of experiments (DoE) and machine learning to identify optimal parameters (e.g., residence time, catalyst loading) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
